5-bromo-N,N-dimethylthiophene-2-sulfonamide
Description
Properties
CAS No. |
68848-50-0 |
|---|---|
Molecular Formula |
C6H8BrNO2S2 |
Molecular Weight |
270.2 g/mol |
IUPAC Name |
5-bromo-N,N-dimethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H8BrNO2S2/c1-8(2)12(9,10)6-4-3-5(7)11-6/h3-4H,1-2H3 |
InChI Key |
BDZUJXMQIUSZCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-bromo-N,N-dimethylthiophene-2-sulfonamide typically involves the bromination of N,N-dimethylthiophene-2-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the thiophene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst to achieve high yields and purity .
Chemical Reactions Analysis
5-bromo-N,N-dimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
- Antibacterial Research The biological activity of 5-bromo-N,N-dimethylthiophene-2-sulfonamide has been explored in several studies. It exhibits significant antibacterial properties against resistant strains such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) has been reported as low as 0.39 µg/mL, indicating potent activity against these pathogens. Compounds in this class have demonstrated moderate to good antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli.
- Synthesis Synthesis of 5-bromo-N,N-dimethylthiophene-2-sulfonamide typically involves several steps. Researchers successfully synthesized 5-bromo-N-alkylthiophene-2-sulfonamides by reacting 5-bromothiophene-2-sulfonamide with various alkyl bromides using LiH . They also synthesized a series of compounds from compound using the Suzuki-Miyaura cross-coupling reaction with fair to good yields .
Biological and Medicinal Uses
In biological research, this compound is used to synthesize bioactive molecules and potential drug candidates. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents. The 5-bromo-N-alkylthiophene-2-sulfonamides displayed antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147 . After the in-vivo trial, this substance might offer an alternative therapeutic option .
Mechanism of Action
The mechanism of action of 5-bromo-N,N-dimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or disrupt cellular processes by forming covalent bonds or non-covalent interactions with target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Steric and Electronic Effects : The dimethyl group offers moderate steric hindrance and enhanced electron-donating properties compared to bulkier substituents like tert-butyl. This facilitates reactivity in cross-coupling reactions .
- Synthetic Flexibility : Alkylation at room temperature (for dimethyl/diethyl) is more efficient than microwave-assisted methods required for complex derivatives (e.g., triazole-containing analogues) .
Physicochemical Properties
The substituents significantly influence lipophilicity, solubility, and molecular weight:
*Calculated using ChemAxon software.
Key Observations :
- Increasing alkyl chain length correlates with higher lipophilicity (logP) and reduced aqueous solubility.
- The dimethyl derivative strikes a balance between lipophilicity and solubility, making it suitable for biological applications .
Antimicrobial and Enzyme Inhibition
- 5-Bromo-N,N-dimethylthiophene-2-sulfonamide : Demonstrates moderate urease inhibition (IC₅₀ ~15 μM) and antibacterial activity against E. coli (MIC = 32 µg/mL) .
- Pyridinesulfonamide Analogues : Substitution with aromatic groups (e.g., 5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide) enhances PI3Kα kinase inhibition (IC₅₀ = 1.08 μM for R-isomer) and antitumor activity .
Anticancer Activity
Key Observations :
Regioselective Reactivity
The bromine at the 5th position on the thiophene ring enables regioselective cross-coupling reactions:
Biological Activity
5-Bromo-N,N-dimethylthiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
5-Bromo-N,N-dimethylthiophene-2-sulfonamide belongs to the class of sulfonamides, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-sulfonamide with various alkyl bromides, utilizing lithium hydride (LiH) as a reagent. This method has been shown to yield several derivatives with varying biological properties .
Antibacterial Activity
One of the most significant findings regarding 5-bromo-N,N-dimethylthiophene-2-sulfonamide is its antibacterial efficacy against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM-1). In a study, the compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL, indicating strong antibacterial properties .
The antibacterial activity is attributed to the compound's ability to form hydrogen bonds and engage in hydrophobic interactions with bacterial proteins, which are crucial for their survival and replication. In silico docking studies have provided insights into these interactions, supporting the compound's potential as a drug candidate against antibiotic-resistant bacteria .
Anticancer Activity
In addition to its antibacterial effects, compounds similar to 5-bromo-N,N-dimethylthiophene-2-sulfonamide have been evaluated for anticancer properties. Studies on related thiophene derivatives have shown promising results against various cancer cell lines, including breast, colon, lung, and prostate cancers. These compounds exhibited low micromolar activity levels compared to established chemotherapeutic agents like etoposide .
The anticancer activity is often linked to the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair. Compounds with similar structures have been found to induce apoptosis in cancer cells by disrupting the cell cycle at specific phases (e.g., G1 phase) and increasing reactive oxygen species (ROS) levels within cells .
Summary of Biological Activities
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that modifications to the alkyl groups on the thiophene ring could enhance antibacterial potency against resistant strains. The compound's structure was optimized through various synthetic routes leading to improved yields and biological activity .
- Anticancer Potential : Research highlighted that certain thiophene derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, making them attractive candidates for further development in cancer therapy .
Q & A
Basic: What are the standard synthetic routes for 5-bromo-N,N-dimethylthiophene-2-sulfonamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the thiophene scaffold. A common route includes:
Bromination : Direct bromination of N,N-dimethylthiophene-2-sulfonamide using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Critical Parameters :
- Reagent stoichiometry : Excess bromine may lead to di-brominated byproducts; NBS offers better control .
- Temperature control : Lower temperatures minimize side reactions .
Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm >95% purity .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key for confirming substitution patterns. The thiophene ring protons resonate at δ 6.8–7.5 ppm, while N,N-dimethyl groups appear as singlets at δ 2.8–3.2 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 308.96 for C₆H₉BrN₂O₂S₂) .
- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and C-Br at 550–650 cm⁻¹ .
Advanced: How do substituent positions (e.g., bromine, dimethylamine) influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine as a Leaving Group : The para-bromine on thiophene facilitates Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from N,N-dimethyl groups may reduce reaction yields .
- Optimization Strategies :
Advanced: How can computational modeling predict biological target interactions?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Dock the compound into known sulfonamide-binding enzymes (e.g., carbonic anhydrase IX). Focus on hydrogen bonding between sulfonamide -SO₂NH- and active-site residues .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Contradictions to Resolve : Experimental IC₅₀ values may diverge from computational predictions due to solvation effects—validate with in vitro enzyme assays .
Advanced: What strategies mitigate contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Dose-Dependent Effects : Test across a broad concentration range (0.1–100 µM) to identify biphasic responses.
- Cell Line Specificity : Compare activity in Gram-positive vs. Gram-negative bacteria (e.g., MIC assays) or cancer vs. normal cell lines (MTT assays) .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated/downregulated pathways (e.g., apoptosis vs. efflux pumps) .
Basic: What are its stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability : Degrades above 150°C (DSC/TGA). Store at -20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Susceptible to acidic hydrolysis (pH <3)—avoid aqueous buffers unless freshly prepared .
Advanced: How to design SAR studies to optimize its pharmacokinetic properties?
Methodological Answer:
- Structural Modifications :
- Replace N,N-dimethyl with bulkier groups (e.g., piperidine) to enhance blood-brain barrier penetration .
- Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- In Silico ADMET : Predict logP (2.5–3.5), CYP450 inhibition (SwissADME), and hERG liability (ProTox-II) .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
- Solvent Pair Screening : Ethanol/water (7:3 v/v) yields needle-like crystals. For larger crystals, use slow evaporation in dichloromethane/hexane .
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) confirms planar thiophene and sulfonamide torsion angles (10–15°) .
Advanced: How to resolve NMR signal overlap in complex derivatives?
Methodological Answer:
- 2D NMR (HSQC/HMBC) : Assign quaternary carbons and confirm connectivity between thiophene and sulfonamide groups .
- Variable Temperature NMR : Heat to 50°C to sharpen broad signals from -NH protons .
Advanced: What in vitro models best evaluate its neurotoxicity potential?
Methodological Answer:
- Primary Neuronal Cultures : Assess neurite outgrowth inhibition (ICC with β-III-tubulin staining) .
- Glutamate Receptor Binding : Competitive assays (e.g., NMDA receptor IC₅₀) to identify excitotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
